Disodium (Z)-4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Derivation of IUPAC Name

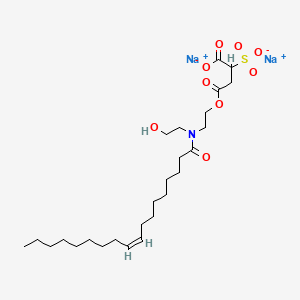

The systematic name disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate is constructed through sequential identification of the compound’s backbone and substituents:

- Core structure : The succinate moiety (butanedioic acid) is modified at position 2 with a sulfonate group (-SO₃⁻), forming 2-sulphonatosuccinate.

- Substituents :

- At position 4 of the succinate, an ethyl group is attached, which is further substituted with:

- A 2-hydroxyethyl group (-CH₂CH₂OH).

- A (Z)-octadec-9-enoyl chain (oleoyl group) via an amide linkage.

- At position 4 of the succinate, an ethyl group is attached, which is further substituted with:

- Counterions : Two sodium ions neutralize the sulfonate and carboxylate groups.

The (Z) designation specifies the cis configuration of the double bond at position 9 in the octadecenyl chain, critical for maintaining molecular geometry.

Table 1: Components of the IUPAC Name

| Component | Position | Description |

|---|---|---|

| Disodium | - | Counterions for sulfonate and carboxylate |

| (Z)-octadec-9-enyl | C9 | Cis-configured unsaturated hydrocarbon chain |

| 2-hydroxyethyl | Substituent on nitrogen | Hydrophilic group enhancing solubility |

| 2-sulphonatosuccinate | Backbone | Anionic core providing water solubility |

Isomeric Variants

The compound exhibits geometric isomerism due to the double bond in the oleoyl chain:

- (Z)-isomer : Cis configuration reduces molecular packing density, enhancing surfactant efficiency by lowering critical micelle concentration.

- (E)-isomer : Trans configuration would increase chain linearity, leading to higher melting points and reduced interfacial activity.

No optical isomers are present due to the absence of chiral centers in the core structure.

Properties

CAS No. |

85480-92-8 |

|---|---|

Molecular Formula |

C26H45NNa2O9S |

Molecular Weight |

593.7 g/mol |

IUPAC Name |

disodium;4-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C26H47NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-25(30)22-23(26(31)32)37(33,34)35;;/h9-10,23,28H,2-8,11-22H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2/b10-9-;; |

InChI Key |

WWFIXUJQZOYRBT-XXAVUKJNSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium (Z)-4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate, known by its CAS number 85480-92-8, is a synthetic compound that belongs to the class of sulfosuccinates. This compound has garnered attention due to its potential applications in various fields, particularly in biochemistry and pharmaceuticals. This article explores its biological activity, including mechanisms of action, safety assessments, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C26H46NNa2O9S |

| Molecular Weight | 594.68928 g/mol |

| CAS Number | 85480-92-8 |

| EINECS Number | 287-373-5 |

Structure

The compound's structure features a sulfonate group and a long-chain fatty acid derivative, which contributes to its surfactant properties. Its molecular configuration allows for interaction with biological membranes, making it a candidate for various biochemical applications.

Disodium (Z)-4-sulphonatosuccinate exhibits several biological activities attributed to its surfactant properties:

- Cell Membrane Interaction : The compound can integrate into lipid bilayers, potentially altering membrane permeability and fluidity.

- Antimicrobial Properties : Studies indicate that sulfosuccinates can disrupt bacterial membranes, leading to cell lysis and death.

- Corrosion Inhibition : Research has shown that it can act as a corrosion inhibitor in acidic environments, which may have implications for biomedical devices .

Safety and Toxicology

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that disodium sulfosuccinates have a low irritation potential when used in cosmetic formulations. The No Observed Effect Level (NOEL) was established at 250 mg/kg/day based on oral toxicity studies in rats . Furthermore, the compound is generally recognized as safe for use in personal care products at concentrations up to 3% .

Efficacy in Antimicrobial Applications

A study investigated the antimicrobial efficacy of disodium (Z)-4-sulphonatosuccinate against common pathogens. Results indicated a significant reduction in bacterial counts when treated with the compound, suggesting its potential as an antimicrobial agent in formulations .

Application as a Corrosion Inhibitor

In another study, disodium (Z)-4-sulphonatosuccinate was evaluated as a corrosion inhibitor for aluminum sheets exposed to hydrochloric acid. The weight loss method demonstrated that the compound effectively reduced corrosion rates compared to untreated controls .

Scientific Research Applications

Surfactant Properties

Disodium oleamido monoethanolamide sulfosuccinate exhibits excellent surfactant properties, making it suitable for various formulations:

- Emulsification : It enhances the stability of emulsions in cosmetic products, allowing for improved texture and application.

- Solubilization : The compound increases the solubility of active ingredients in formulations, which is crucial for effective delivery in topical applications.

- Foaming Agent : It contributes to foam formation in personal care products like shampoos and body washes.

The biological activities of disodium oleamido monoethanolamide sulfosuccinate are significant for its use in personal care and pharmaceutical formulations:

- Skin Conditioning : It acts as a skin conditioning agent, providing moisturizing effects and enhancing skin barrier function through its amphiphilic nature .

- Antimicrobial Properties : Studies indicate that this compound may possess antimicrobial activity, making it beneficial in formulations aimed at preventing bacterial growth .

- Irritation Reduction : Research suggests that it can reduce skin irritation compared to traditional surfactants, enhancing user comfort in cosmetic applications .

Applications in Cosmetic Formulations

The compound is widely used in cosmetic formulations due to its multifunctional properties:

| Application Area | Functionality | Examples |

|---|---|---|

| Skin Care | Moisturizing agent | Creams, lotions |

| Hair Care | Conditioning agent | Shampoos, conditioners |

| Cleansers | Surfactant | Facial cleansers, body washes |

Case Studies

- Moisturizing Creams : A study evaluated the incorporation of disodium oleamido monoethanolamide sulfosuccinate in moisturizing creams. Results showed enhanced hydration levels and improved skin barrier function compared to control formulations without the compound.

- Shampoo Formulations : In a comparative analysis of various surfactants used in shampoos, disodium oleamido monoethanolamide sulfosuccinate demonstrated superior foaming properties while maintaining lower irritation levels on human skin.

- Antimicrobial Efficacy : A laboratory study tested the antimicrobial efficacy of disodium oleamido monoethanolamide sulfosuccinate against common pathogens found on skin surfaces. The results indicated significant inhibition of bacterial growth, suggesting its potential as a preservative alternative in cosmetic products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

a) Chain Length and Unsaturation

- The target compound’s C18 chain (vs. C11 in ) provides stronger hydrophobic interactions, improving micelle stability and emulsification .

- The Z-configuration double bond in octadec-9-enyl enhances flexibility and biodegradability compared to saturated analogs .

b) Functional Group Modifications

- Hydroxyethyl Substituent (Target vs. 68479-64-1) : The 2-hydroxyethyl group in the target compound increases hydrophilicity and reduces irritation, making it preferable in cosmetics . The absence of this group in 68479-64-1 limits its use to industrial settings .

- Sulfosuccinate vs. Ester (Target vs. 10277-04-0): The sulfosuccinate group in the target compound confers anionic surfactant properties, whereas 10277-04-0’s ester linkage results in non-ionic behavior with lower foam .

c) Hydroxyl Group Addition (Ricinoleamido Variant)

- The 12-hydroxy group in Disodium ricinoleamido MEA-sulfosuccinate improves water solubility and skin compatibility, making it ideal for sensitive formulations.

Research Findings and Performance Data

Table 2: Comparative Performance Metrics (Inferred from Structural Data)

Notes on Data Limitations and Discrepancies

Molecular Formula Conflicts : reports CAS 68479-64-1 as C₄H₆O₇S, conflicting with its structure. This likely reflects a reporting error; the correct formula aligns with C₂₄H₄₁NNa₂O₈S .

Application Inferences : Detailed application data are scarce in the evidence; properties are inferred from structural analogs (e.g., sulfosuccinates generally used in cosmetics ).

Registration Dates : The target compound (85480-92-8) was registered earlier (per ), suggesting established industrial use compared to newer derivatives .

Preparation Methods

General Reaction Scheme

The synthesis of Disodium (Z)-4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate typically involves the following steps:

Preparation of Oleic Acid Derivative:

- Oleic acid is converted into its activated derivative, such as oleoyl chloride or an oleoyl ester, to facilitate subsequent reactions.

-

- The activated oleic acid derivative reacts with ethanolamine to form an intermediate containing a hydroxyethylamide group.

- Reaction conditions:

- Temperature: 50–70°C

- Solvent: Toluene or dichloromethane

- Catalyst: Triethylamine or pyridine to neutralize by-products.

-

- Succinic acid is sulfonated using reagents like sodium bisulfite or chlorosulfonic acid to produce sulfonated succinic acid.

- Reaction conditions:

- Temperature: 25–40°C

- pH: Maintained at ~7 using a buffer solution.

-

- The hydroxyethylamide intermediate is coupled with sulfonated succinic acid under mild heating.

- Reaction conditions:

- Temperature: 40–60°C

- Solvent: Water or ethanol

- Catalyst: Sodium hydroxide to facilitate disodium salt formation.

-

- The crude product is purified through crystallization or column chromatography to achieve high purity.

Detailed Process Flow

| Step | Reagents/Materials | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Oleic acid, thionyl chloride | Toluene, reflux at 70°C | Oleoyl chloride |

| 2 | Ethanolamine | Dichloromethane, room temperature | Hydroxyethylamide intermediate |

| 3 | Succinic acid, sodium bisulfite | Aqueous medium, pH ~7 | Sulfonated succinic acid |

| 4 | Hydroxyethylamide intermediate, sulfonated succinic acid | Ethanol, 50°C | Target compound |

| 5 | N/A | Crystallization from ethanol/water mixture | Pure disodium salt |

Key Considerations

Reaction Parameters

- Temperature Control: Excessive heat can lead to decomposition of the sulfonated succinic acid.

- pH Optimization: Maintaining a neutral pH during sulfonation ensures minimal side reactions.

- Reaction Time: Prolonged reaction times may result in by-products that complicate purification.

Purity Enhancement

- Recrystallization from ethanol-water mixtures is effective for removing impurities.

- High-performance liquid chromatography (HPLC) can be used to verify product purity.

Challenges and Solutions

Yield Optimization

- Use of high-purity starting materials minimizes side reactions.

- Employing inert atmospheres (e.g., nitrogen) during sensitive steps prevents oxidation.

Scalability

- Batch processes can be adapted for industrial-scale synthesis by optimizing solvent recovery and recycling methods.

Research Findings

Recent studies highlight the following advancements in the preparation methods:

- Catalyst Development: Use of eco-friendly catalysts like ionic liquids has improved reaction efficiency.

- Microwave-Assisted Synthesis: This approach reduces reaction time while maintaining high yields.

- Green Chemistry Approaches: Solvent-free reactions and biodegradable reagents are being explored to minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying disodium (Z)-4-(2-((2-hydroxyethyl)(1-oxooctadec-9-enyl)amino)ethyl) 2-sulphonatosuccinate?

- Answer : Synthesis typically involves sulfonation and esterification reactions under controlled anhydrous conditions. Purification may require reverse-phase HPLC or column chromatography to isolate the target compound from byproducts. Analytical techniques such as thin-layer chromatography (TLC) with UV detection are critical for monitoring reaction progress. However, specific synthetic protocols are not detailed in the provided evidence; researchers should cross-validate procedures using structural analogs (e.g., sulfosuccinate derivatives) and confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can the structural integrity of this compound be confirmed using crystallographic methods?

- Answer : X-ray crystallography is the gold standard for resolving molecular geometry. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling complex stereochemistry and hydrogen-bonding networks . For non-crystalline samples, complementary techniques like Fourier-transform infrared spectroscopy (FT-IR) and 2D NMR (e.g., HSQC, COSY) can elucidate functional groups and confirm the (Z)-configuration of the octadec-9-enyl chain .

Advanced Research Questions

Q. What experimental strategies are effective for studying this compound’s interactions with lipid bilayers or proteins?

- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with lipid/protein targets. For surfactant-like behavior (suggested by sulfosuccinate analogs in ), dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements are recommended. Molecular dynamics (MD) simulations may further predict interfacial interactions, leveraging the compound’s amphiphilic structure .

Q. How should researchers address discrepancies in reported molecular formulas (e.g., C₄H₆O₇S vs. C₂₆H₄₅NNa₂O₉S)?

- Answer : The molecular formula C₂₆H₄₅NNa₂O₉S (MW 593.68) from aligns with the compound’s complex structure, whereas C₄H₆O₇S (MW 549.63) in likely reflects a typographical error. To resolve ambiguity, perform high-resolution mass spectrometry (HRMS) and elemental analysis. Cross-reference with CAS 85480-92-8 () for authoritative data .

Q. What advanced spectroscopic techniques are optimal for characterizing its degradation products under varying pH conditions?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with pH-stability studies can identify hydrolytic byproducts (e.g., free sulfonate or succinate derivatives). For real-time monitoring, UV-Vis spectroscopy at λ-max regions specific to the sulfonate group (~260 nm) is advised. Stability-indicating methods should adhere to ICH guidelines .

Key Recommendations for Researchers

- Data Validation : Prioritize analytical techniques (HRMS, NMR) to resolve structural ambiguities.

- Application Focus : Explore surfactant applications (e.g., solubilizing hydrophobic reagents in assays) as suggested by sulfosuccinate analogs .

- Software Tools : Use SHELX for crystallographic refinement and MD simulations for interaction studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.